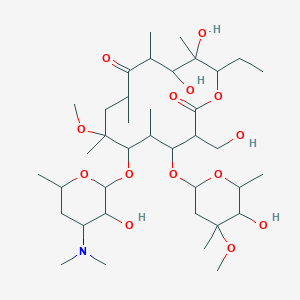
Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Hydroxyclarithromycin is a derivative of clarithromycin, a macrolide antibiotic. This compound is known for its enhanced antibacterial activity compared to its parent compound, clarithromycin. It is primarily used in the treatment of various bacterial infections, including those caused by resistant strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxyclarithromycin typically involves the hydroxylation of clarithromycin. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the 16th position of the clarithromycin molecule .
Industrial Production Methods
Industrial production of 16-Hydroxyclarithromycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
16-Hydroxyclarithromycin undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Hydroxyclarithromycin, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
16-Hydroxyclarithromycin has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Medicine: Explored for its potential in treating resistant bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in quality control
Mecanismo De Acción
16-Hydroxyclarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action is similar to that of clarithromycin but with enhanced potency due to the additional hydroxyl group. The compound targets the bacterial ribosome, blocking the translocation of peptides and thus inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Clarithromycin: The parent compound with a similar mechanism of action but lower potency.
Erythromycin: Another macrolide antibiotic with a broader spectrum but less effective against resistant strains.
Azithromycin: A related macrolide with a longer half-life and different pharmacokinetic properties.
Uniqueness
16-Hydroxyclarithromycin is unique due to its enhanced antibacterial activity and effectiveness against resistant bacterial strains. Its additional hydroxyl group provides a distinct advantage in terms of potency and spectrum of activity .
Propiedades
Fórmula molecular |
C38H69NO14 |
|---|---|
Peso molecular |
764.0 g/mol |
Nombre IUPAC |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3 |
Clave InChI |
JDKPAXGOJMGSAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















